![molecular formula C14H10Br2 B15400612 1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene CAS No. 3720-09-0](/img/structure/B15400612.png)
1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene
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Description
1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene is a useful research compound. Its molecular formula is C14H10Br2 and its molecular weight is 338.04 g/mol. The purity is usually 95%.
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Biological Activity
1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene, also known as (Z)-dibromostilbene, is a dibrominated derivative of stilbene. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C₁₄H₁₁Br₂
- Molecular Weight : 259.141 g/mol
- LogP : 4.57960
- CAS Number : 15022-93-2
Synthesis
The synthesis of this compound can be achieved through the halogenation of stilbene or related compounds. The reaction typically involves bromination under controlled conditions to ensure the formation of the desired Z isomer.
Antimicrobial Activity
Studies have demonstrated that dibromostilbene exhibits significant antimicrobial properties. For instance:
- In vitro studies have shown that it can inhibit the growth of various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics like cefotaxime and piperacillin .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
(Z)-Dibromostilbene | 0.44 | Pseudomonas aeruginosa |
Cefotaxime | 0.5 | Pseudomonas aeruginosa |
Piperacillin | 0.5 | Staphylococcus aureus |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In a study involving ovarian cancer xenografts in nude mice, (Z)-dibromostilbene demonstrated tumor growth suppression of up to 100% , indicating its potent efficacy against certain cancer types .
Case Study 1: Antimicrobial Screening
A recent study focused on the antimicrobial activity of various derivatives of dibromostilbene found that modifications in the structure significantly affected their efficacy. The Z isomer was particularly noted for its enhanced activity against resistant strains of bacteria .
Case Study 2: Anticancer Efficacy
In another investigation, (Z)-dibromostilbene was tested on several cancer cell lines. The results indicated a marked reduction in cell viability at concentrations as low as 10 μM , showcasing its potential as a therapeutic agent in cancer treatment .
Properties
CAS No. |
3720-09-0 |
---|---|
Molecular Formula |
C14H10Br2 |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
[(Z)-1,2-dibromo-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H10Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13- |
InChI Key |
XNJYRGMCZCPTJE-YPKPFQOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
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